molecular formula C9H4BrNS B1489167 3-Bromo-1-benzothiophene-5-carbonitrile CAS No. 1385757-16-3

3-Bromo-1-benzothiophene-5-carbonitrile

Katalognummer: B1489167
CAS-Nummer: 1385757-16-3
Molekulargewicht: 238.11 g/mol
InChI-Schlüssel: PYIDWAIALNWEMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-benzothiophene-5-carbonitrile (CAS 1385757-16-3) is a high-value benzothiophene derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The molecular structure incorporates both a bromo substituent and a cyano group on the benzothiophene core, making it a versatile building block for various coupling reactions and heterocyclic elaborations . The benzothiophene scaffold is recognized as a privileged structure in pharmaceutical development, featuring in several approved drugs and bioactive compounds . This specific derivative is particularly useful for constructing more complex molecules aimed at exploring new therapeutic areas. Its applications extend to the synthesis of compounds with protein kinase inhibitory activity for cancer research , as well as the development of novel herbicidal agents, such as HPPD inhibitors . Researchers also utilize similar bromo- and cyano-functionalized heterocycles in the synthesis of new molecular scaffolds for evaluating antimicrobial and cytotoxic activities . For optimal stability, it is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-bromo-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDWAIALNWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1-benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-1-benzothiophene-5-carbonitrile . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and bioisosteres of indole-based therapeutics.

Substrate Analysis & Reactivity Profile[1]

Structural Properties

The substrate, 3-Bromo-1-benzothiophene-5-carbonitrile , presents a unique set of electronic and steric challenges that distinguish it from standard aryl halides.

  • Electrophilic Center (C3-Br): The C3 position of benzothiophene is generally less reactive toward nucleophilic attack than the C2 position; however, in cross-coupling, the C3-Br bond serves as the site for Oxidative Addition (OA).

  • Electronic Activation (C5-CN): The nitrile group at C5 is a strong Electron Withdrawing Group (EWG). Mechanistically, this facilitates the Oxidative Addition step by reducing electron density at the C-Br bond, making the substrate highly active for Pd(0) insertion.

  • Catalyst Poisoning Risk (Thiophene Sulfur): The sulfur atom in the benzothiophene core is a soft Lewis base that can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of stable, inactive Pd-S complexes).

  • Chemoselectivity: The primary risk is nitrile hydrolysis (to amide or carboxylic acid) under the basic, aqueous conditions typical of Suzuki couplings.

Mechanistic Strategy

To maximize yield and turnover number (TON), the catalyst system must be bulky enough to prevent sulfur coordination but electron-rich enough to facilitate the catalytic cycle.

  • Preferred Ligands: Biaryl phosphines (e.g., XPhos , SPhos ) or bidentate ligands (e.g., dppf ) are recommended. Monodentate ligands like PPh3 are often insufficient due to competitive binding by the thiophene sulfur.

Experimental Optimization Matrix

The following matrix summarizes the optimization of reaction parameters specifically for electron-deficient benzothiophenes.

ParameterStandard ConditionHigh-Performance ConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G3 (1-2 mol%)XPhos prevents S-poisoning; G3 precatalyst ensures rapid activation.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is milder and often provides better solubility/basicity balance for boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (10:1) or Toluene THF/Water allows lower temps; Toluene (anhydrous) prevents nitrile hydrolysis.
Temp 90°C60°C - 80°C Lower temperature reduces the risk of nitrile hydrolysis and protodehalogenation.
Time 12-18 Hours2-4 Hours Faster kinetics with XPhos reduce impurity formation.

Detailed Protocols

Protocol A: Robust Screening (General Purpose)

Best for initial scale-up (100 mg - 1 g) where catalyst cost is less critical than reliability.

Reagents:

  • Substrate: 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate, boronic acid, K₂CO₃, and Pd catalyst.

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Strict deoxygenation is critical to prevent homocoupling).

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: High-Efficiency (Challenging Partners/Scale-Up)

Best for sterically hindered boronic acids or when minimizing nitrile hydrolysis is required.

Reagents:

  • Substrate: 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

Procedure:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the flask.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add degassed THF. Dissolve K₃PO₄ in the minimum amount of water and add to the reaction.

  • Reaction: Heat to 60°C . Monitor by LCMS (Reaction is often complete in <2 hours).

  • Quench: Filter through a pad of Celite to remove Pd black immediately.

  • Scavenging: If Pd residues persist, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Mechanistic Visualization

Figure 1: Catalytic Cycle & Thiophene Specificity

This diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step at C3 and the role of the ligand in preventing sulfur poisoning.

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Facilitated by C5-CN) Pd0->OxAdd Substrate 3-Bromo-1-benzothiophene -5-carbonitrile Substrate->OxAdd Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Poison SIDE REACTION: S-Coordination (Poisoning) Complex1->Poison If Ligand is weak Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Complex2 Pd(II)-Ar-R Intermediate TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (C3-Arylated) RedElim->Product Poison->Pd0 Inhibition

Caption: Catalytic cycle emphasizing the activation by the C5-nitrile group and the risk of sulfur coordination if sterically unhindered ligands are used.

Figure 2: Optimization Decision Tree

A logical workflow for troubleshooting low yields or impurities.

OptimizationTree Start Initial Screen: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Check Analyze Outcome (LCMS/NMR) Start->Check Good Yield > 80% Scale Up Check->Good Success LowConv Low Conversion (< 50%) Check->LowConv Start Material Left Hydrolysis Nitrile Hydrolysis (Amide formed) Check->Hydrolysis Byproduct Dehal Dehalogenation (Ar-H formed) Check->Dehal Byproduct Soln1 Switch to XPhos Pd G3 (Higher Activity) LowConv->Soln1 Soln2 Switch to Anhydrous Toluene + K3PO4 Hydrolysis->Soln2 Soln3 Reduce Temp (60°C) Use THF Dehal->Soln3

Caption: Troubleshooting logic for optimizing reaction conditions based on specific failure modes.

Troubleshooting & Critical Considerations

Nitrile Hydrolysis

The C5-CN group is susceptible to hydrolysis under basic conditions at high temperatures (


).
  • Symptom: Appearance of [M+18] (Amide) or [M+19] (Acid) peaks in LCMS.

  • Solution: Switch to anhydrous conditions using Toluene/K₃PO₄ or reduce water content to the stoichiometric minimum required for the boronic acid activation.

Protodehalogenation

The replacement of Bromine with Hydrogen (Ar-Br


 Ar-H) is a common side reaction in electron-deficient rings.
  • Cause: Often caused by excessive heating or the presence of hydride sources (e.g., alcohols as solvents).

  • Solution: Use aprotic solvents (THF, Dioxane) exclusively. Avoid Ethanol/Isopropanol. Increase catalyst loading to outcompete the side reaction.

Purification

Benzothiophene derivatives often fluoresce strongly.

  • Tip: Use a UV detector at 254 nm and 365 nm .

  • Pd Removal: Due to the sulfur content, Palladium sticks to the product. A wash with aqueous N-Acetylcysteine or filtration through Thiol-Silica is highly recommended before final crystallization.

References

  • BenchChem. (2025).[1] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Literature and Mechanisms. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-1-benzothiophene derivatives. Retrieved from

Sources

Application Note: Modular Synthesis of 3-Aryl-1-benzothiophene-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis of 3-aryl-1-benzothiophene-5-carbonitriles . It deviates from standard templates to prioritize the logical flow of complex organic synthesis, offering mechanistic insights, robust protocols, and troubleshooting strategies derived from advanced medicinal chemistry practices.

Introduction & Strategic Rationale

The 3-aryl-1-benzothiophene-5-carbonitrile scaffold is a privileged motif in drug discovery, appearing frequently in kinase inhibitors, selective estrogen receptor modulators (SERMs), and tubulin polymerization inhibitors.[1] The combination of the lipophilic benzothiophene core with the polar, metabolic-resistant nitrile group provides a unique vector for hydrogen bonding and pi-stacking interactions within protein binding pockets.

Synthetic Challenge

Direct functionalization of the benzothiophene core presents regioselectivity challenges.

  • Electrophilic Substitution: Naturally favors the C3 position (thiophene ring) due to its high electron density.[1]

  • Metal-Catalyzed Coupling: Oxidative addition preferences can vary between the electron-rich thiophene ring and the benzene ring depending on the halogen and ligand environment.

To ensure high regiochemical fidelity, this protocol employs a "Deactivate-Then-Functionalize" strategy.[1] By installing the electron-withdrawing nitrile group at C5 early in the sequence, we lock the oxidation state of the benzene ring and leverage the remaining nucleophilicity of the C3 position for selective halogenation and subsequent cross-coupling.

Retrosynthetic Analysis & Pathway Design

The most robust route disconnects the biaryl bond at C3 via a Suzuki-Miyaura coupling, tracing back to a 3-bromo-5-cyanobenzothiophene intermediate.[1] This intermediate is accessed via electrophilic bromination of 5-cyanobenzothiophene, which in turn is derived from the commercially available 5-bromobenzothiophene.

Retrosynthesis Target 3-Aryl-1-benzothiophene- 5-carbonitrile Inter1 3-Bromo-1-benzothiophene- 5-carbonitrile Target->Inter1 Suzuki Coupling (C-C Bond Formation) Inter2 1-Benzothiophene- 5-carbonitrile Inter1->Inter2 Regioselective Bromination (C3 Electrophilic Sub.) SM 5-Bromo-1-benzothiophene (Commercial SM) Inter2->SM Pd-Catalyzed Cyanation (C-N Bond Formation)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol. The pathway ensures the C5-nitrile is established before the C3-aryl group is introduced.

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed Cyanation of 5-Bromobenzothiophene

Objective: Convert the C5-bromide to a nitrile group using a mild, non-toxic cyanide source.[1] Mechanism: Pd(0) undergoes oxidative addition into the C5-Br bond (facilitated by the electron-neutral benzene ring), followed by transmetallation with Zn(CN)₂ and reductive elimination.[1]

Materials:

  • 5-Bromo-1-benzothiophene (1.0 equiv)[1]

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • DMF (Anhydrous, degassed)

Protocol:

  • Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk flask with 5-bromo-1-benzothiophene (10.0 mmol, 2.13 g), Zn(CN)₂ (6.0 mmol, 0.70 g), and Pd(PPh₃)₄ (0.5 mmol, 0.58 g).

  • Solvation: Add anhydrous DMF (20 mL). Seal the flask with a septum and wire.

  • Reaction: Heat the mixture to 85°C for 12–16 hours. The suspension will initially be yellow/orange and may darken as Pd black forms upon completion.

  • Workup (Caution - Cyanide): Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (2 x 50 mL) to quench trace cyanide and solubilize zinc salts.[1] Wash with brine (50 mL).[1][2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: 85-92%[1]

    • Product: White to pale yellow solid.[1]

Step 2: Regioselective Bromination at C3

Objective: Introduce a bromine handle at the C3 position. Expert Insight: Although the C5-cyano group deactivates the ring system, the thiophene ring (specifically C3) remains the most nucleophilic site. Standard Br₂ can be harsh; N-Bromosuccinimide (NBS) in a polar aprotic solvent is recommended for cleaner conversion without over-bromination.[1]

Protocol:

  • Setup: Dissolve 1-benzothiophene-5-carbonitrile (5.0 mmol, 0.80 g) in Acetonitrile (MeCN, 25 mL) or DMF (10 mL).

  • Addition: Add NBS (5.5 mmol, 0.98 g) in one portion.

  • Activation: If using MeCN, heat to 60°C . In DMF, reaction may proceed at RT but 50°C ensures completion. Monitor by TLC (the product is less polar than the starting material).

  • Completion: Reaction typically finishes in 2–4 hours.[1]

  • Workup: Pour the mixture into ice water (100 mL). The product usually precipitates. Filter the solid, wash with water, and dry. Recrystallize from Ethanol if necessary.[1]

    • Yield Target: 80-88%[1][3]

    • Product: 3-Bromo-1-benzothiophene-5-carbonitrile (Off-white solid).[1]

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl group at C3. Critical Parameter: The C3-Br bond is chemically distinct from phenyl bromides.[1] Use of a bulky, electron-rich ligand (like dppf or SPhos) facilitates oxidative addition at this heteroaryl position.

Protocol:

  • Components:

    • 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[1][4]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) – Preferred for robustness.[1]

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure: Mix substrate (1.0 mmol), boronic acid (1.2 mmol), and catalyst in Dioxane (5 mL). Add the aqueous base (1.5 mL).

  • Thermal Cycle: Heat to 90°C for 4–8 hours under Argon.

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd residues.[1]

  • Purification: Concentrate and purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Presentation & Optimization[1]

Reaction Optimization Matrix (Step 3: Suzuki Coupling)

The following table summarizes optimization studies for the critical C3-coupling step, highlighting the impact of catalyst and solvent choice on yield.

EntryCatalyst (5 mol%)Solvent SystemBaseTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃9045Incomplete conversion; significant protodebromination.
2Pd(OAc)₂ / PPh₃DMF/H₂OK₃PO₄10062High homocoupling of boronic acid observed.[1]
3Pd(dppf)Cl₂·DCM 1,4-Dioxane/H₂O K₂CO₃ 90 94 Optimal conditions. Clean profile.
4Pd₂dba₃ / SPhosTHF/H₂OK₃PO₄6088Excellent for sterically hindered aryl boronic acids.[1]
Mechanistic Pathway Diagram[1]

Mechanism Substrate 3-Br-5-CN-BT OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet Rate Limiting (Sterics) RedElim Reductive Elimination TransMet->RedElim Pd-Ar-Ar' RedElim->Pd0 Regeneration Product 3-Aryl-5-CN-BT RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position. Note that oxidative addition is facilitated by the electron-rich nature of the thiophene ring compared to benzene.

Troubleshooting & Quality Control

  • Issue: Protodebromination (Step 3)

    • Symptom:[1][5][6][7][8] Formation of 1-benzothiophene-5-carbonitrile (loss of Br without coupling).[1]

    • Cause: Reaction temperature too high or water content too low in the solvent mixture.

    • Fix: Use anhydrous 1,4-dioxane and add strictly degassed water. Switch to a milder base like Cs₂CO₃ if the substrate is sensitive.

  • Issue: Incomplete Bromination (Step 2)

    • Symptom:[1][5][6][7][8] Mixture of starting material and product.[1][2][6][9][10][11]

    • Fix: Add a catalytic amount (5 mol%) of AIBN or expose the reaction to visible light to initiate a radical pathway if the electrophilic pathway is sluggish due to the electron-withdrawing nitrile.

  • Safety Check (Step 1):

    • Always verify the destruction of cyanide waste using FeSO₄ (Prussian Blue test) or commercial cyanide strips before disposal.

References

  • Benzothiophene Functionalization: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[1] J. Almond-Thynne, et al. Chem. Sci., 2017, 8, 40-48. Link

  • Suzuki Coupling Protocols: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] RSC Adv., 2013. Link

  • Bromination Methodology: A convenient method to synthesize ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives.[1] Org.[1][2][6][7][10][12][13][14] Biomol. Chem., 2020.[2][5][7] Link

  • Cyanation Reagents: 5-(Cyano)dibenzothiophenium Triflate: A Sulfur-Based Reagent for Electrophilic Cyanation.[1] Angew.[1] Chem. Int. Ed., 2019.[4] Link[1]

  • General Benzothiophene Chemistry: Benzothiophene: Assorted Bioactive Effects. Int. J. Pharm.[1] Sci., 2024. Link

Sources

Use of 3-Bromo-1-benzothiophene-5-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Strategic Utility

3-Bromo-1-benzothiophene-5-carbonitrile (CAS: 1385757-16-3) is a high-value heterocyclic building block designed for the rapid diversification of drug candidates. Its utility stems from the benzothiophene scaffold, a privileged structure in medicinal chemistry that serves as a bioisostere for indole and naphthalene cores found in numerous FDA-approved therapeutics (e.g., Raloxifene, Zileuton).

This specific derivative offers a dual-functionalization strategy:

  • C3-Bromide (Electrophile): Positioned for high-yield Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine diversity elements.

  • C5-Nitrile (Polar Handle): A versatile precursor for "polar tail" modifications. It can be hydrolyzed to carboxamides/acids, reduced to benzylamines, or converted to tetrazoles (a carboxylic acid bioisostere), essential for optimizing pharmacokinetic (PK) properties and target binding interactions.

Chemical Profile
PropertyData
CAS Number 1385757-16-3
IUPAC Name 3-bromo-1-benzothiophene-5-carbonitrile
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water
Key Reactivity C3-Pd oxidative addition; C5-nitrile nucleophilic attack

Part 2: Strategic Application Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core. The C3 position is typically functionalized first to establish the lipophilic core, followed by C5 transformations to tune solubility and potency.

G Core 3-Bromo-1-benzothiophene- 5-carbonitrile (CAS: 1385757-16-3) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Kinase Inhibitors Core->Suzuki C3-Br Reactivity Buchwald Pathway B: Buchwald Amination (HNR2, Pd cat.) Target: GPCR Ligands Core->Buchwald Intermed 3-Substituted-5-cyanobenzothiophene Suzuki->Intermed Buchwald->Intermed Tetrazole Tetrazole Formation (NaN3, NH4Cl) Bioisostere of -COOH Intermed->Tetrazole C5-CN Reactivity Hydrolysis Hydrolysis (NaOH/H2O2) Yields: Amide/Acid Intermed->Hydrolysis Reduction Reduction (LiAlH4 or H2/Pd) Yields: Benzylamine Intermed->Reduction

Caption: Divergent synthesis workflow showing C3-functionalization followed by C5-nitrile transformation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: To introduce an aryl group at the C3 position while preserving the C5-nitrile. Challenge: Benzothiophenes can suffer from catalyst poisoning (sulfur coordination) or competing C2-H activation if conditions are too harsh. Solution: Use of phosphine ligands with high steric bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd species and accelerate reductive elimination.

Materials:
  • Substrate: 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Preparation: In a glovebox or under Argon flow, charge a microwave vial or round-bottom flask with the substrate (1.0 eq), aryl boronic acid (1.2 eq), and Pd catalyst (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane (concentration ~0.1 M) and stir to suspend solids.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe.

    • Note: Biphasic systems often outperform anhydrous conditions for this scaffold by solubilizing boronate byproducts.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. This is critical to prevent homocoupling of the boronic acid or oxidative damage to the catalyst.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours.

    • Monitoring: Check via LC-MS. The starting bromide (Rt ~ X min) should disappear. Watch for debrominated byproduct (benzothiophene-5-carbonitrile) if the reaction runs too long without reacting.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile group is polar; expect the product to elute later than non-polar impurities.

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the C5-nitrile into a 5-substituted-1H-tetrazole.[3] Significance: Tetrazoles are classic bioisosteres of carboxylic acids, offering similar acidity (pKa ~4.5–5) but with improved metabolic stability and membrane permeability.

Materials:
  • Substrate: 3-Aryl-1-benzothiophene-5-carbonitrile (Product from Protocol A)

  • Reagent: Sodium Azide (NaN₃, 3.0 equiv)

  • Catalyst: Ammonium Chloride (NH₄Cl, 3.0 equiv) or ZnBr₂ (1.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Safety Warning: Azides can form explosive hydrazoic acid (HN₃) in the presence of strong acids. Maintain basic or neutral conditions. Use a blast shield.

  • Setup: Dissolve the substrate in DMF (0.2 M).

  • Reagent Addition: Add NaN₃ and NH₄Cl at room temperature.

  • Reaction: Heat the mixture to 100–110°C for 12–24 hours.

    • Mechanism:[4][1] The reaction proceeds via a [3+2] cycloaddition. NH₄Cl acts as a proton source/buffer to activate the nitrile.

  • Work-up (Critical):

    • Cool to room temperature.[5]

    • Slowly pour the reaction mixture into ice water containing 1M HCl (to pH ~2–3). Caution: This liberates trace HN₃; perform in a fume hood.

    • The tetrazole product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc. Note that the tetrazole is acidic; you may need to keep the aqueous layer slightly acidic to keep the tetrazole protonated and organic-soluble.

  • Purification: Recrystallization from EtOH or reverse-phase HPLC if necessary.

Part 4: Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or harsh chemical degradation can theoretically release cyanide. Handle with standard PPE.[1]

  • Bromide Reactivity: As an alkylating-like agent (aryl halide), avoid skin contact.

  • Palladium Waste: Segregate heavy metal waste streams.

  • Azide Safety: In Protocol B, never use halogenated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane (highly explosive) can form.

Part 5: References

  • BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from 6

  • PubChem. (2025).[7][8] 3-Bromo-1-benzothiophene-5-carbonitrile (Compound Summary). National Library of Medicine. Retrieved from 8

  • Bide Pharm. (2024). Product Analysis: 3-Bromo-1-benzothiophene-5-carbonitrile (CAS 1385757-16-3).[9][4][10][11][12] Retrieved from 12

  • Keri, R. S., et al. (2017).[13] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from 13

  • Organic Syntheses. (1959). 3-Bromothiophene Preparation (Analogous Chemistry). Org. Synth. 1959, 39, 7. Retrieved from 14

Sources

3-Bromo-1-benzothiophene-5-carbonitrile as a fragment for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-1-benzothiophene-5-carbonitrile in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-Bromo-1-benzothiophene-5-carbonitrile as a high-value scaffold for drug discovery.[1] Unlike simple benzothiophenes, this specific derivative offers a unique "push-pull" electronic environment.[1] The electron-withdrawing nitrile group at C5 activates the C3-bromine bond for palladium-catalyzed cross-coupling reactions while simultaneously serving as a versatile precursor for pharmacophores (e.g., tetrazoles, amidines, amines).[1] This guide provides optimized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, specifically tailored to the electronic demands of this electron-deficient heteroaromatic system.[1]

Structural Analysis & Pharmacophore Potential[1][2]

The utility of 3-bromo-1-benzothiophene-5-carbonitrile lies in its ability to serve as a rigid, lipophilic spacer that correctly orients binding elements within a protein pocket (e.g., kinase hinge regions or GPCR allosteric sites).[1]

Electronic "Push-Pull" Dynamics
  • C3-Position (Bromine): The C3 position in benzothiophenes is naturally electron-rich.[1] However, the C5-Cyano group (strong

    
    - and 
    
    
    
    -acceptor) pulls electron density from the thiophene ring.[1]
  • Impact on Reactivity: This electron withdrawal lowers the energy barrier for the oxidative addition step in Pd-catalytic cycles compared to unsubstituted 3-bromobenzothiophene.[1] Consequently, this scaffold couples faster and under milder conditions than its electron-neutral counterparts.[1]

  • Metabolic Stability: The C5-substitution blocks a primary site of metabolic oxidation (cytochrome P450 hydroxylation), enhancing the metabolic stability of the final drug candidate.

Scaffold Hopping

This fragment acts as a bioisostere for:

  • 3-Bromoindole-5-carbonitrile: Improved oxidative stability (S vs. NH).[1]

  • Naphthalene derivatives: Introduction of a hydrogen-bond acceptor (S lone pairs) and vector changes.[1]

Chemical Reactivity Profile & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core fragment.

SyntheticWorkflow Core 3-Bromo-1-benzothiophene- 5-carbonitrile Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Base Buchwald Buchwald-Hartwig (Amination/Kinase Inhibitors) Core->Buchwald Pd(0), HNR2 Ligand Heck Heck Reaction (Styryl Linkers) Core->Heck Pd(II), Olefin NitrileTrans Nitrile Transformation (Tetrazoles/Amidines) Core->NitrileTrans NaN3 or Hydrolysis Kinase Kinase Inhibitors (e.g., DYRK/CLK) Suzuki->Kinase Buchwald->Kinase GPCR GPCR Ligands NitrileTrans->GPCR

Figure 1: Divergent synthetic utility of the 3-bromo-1-benzothiophene-5-carbonitrile scaffold.[1]

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: The electron-deficient nature of the ring allows for the use of milder bases, reducing the risk of nitrile hydrolysis.

Reagents:

  • Substrate: 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂·DCM quickly under a positive Argon flow.[1] Reseal immediately.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.4) due to the extended pi-system.[1]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3][4]

  • Purification: Flash chromatography. Note: The nitrile group can interact with silica; use a gradient of 0-20% EtOAc in Hexanes.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Creating C3-amino benzothiophenes is crucial for mimicking the "hinge-binding" motif of ATP in kinase inhibitors.[1]

Reagents:

  • Substrate: 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Anhydrous Toluene (0.2 M)[1]

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in toluene and stir for 10 mins at RT to generate the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the benzothiophene substrate, the amine, and Cs₂CO₃ to the reaction vessel.

  • Heating: Heat to 100°C for 16 hours.

    • Troubleshooting: If conversion is low, switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Filtration: Filter hot through a Celite pad (to remove insoluble Cs salts and Pd black).

  • Purification: The amino-product is often fluorescent.[1] Use UV (254/365 nm) to guide fractionation.

Data Presentation & Characterization

Table 1: Comparative Reactivity of Benzothiophene Halides

SubstrateElectronic CharacterOxidative Addition RateRecommended Catalyst
3-Bromo-1-benzothiopheneElectron-RichModeratePd(PPh₃)₄
3-Bromo-1-benzothiophene-5-CN Electron-Deficient Fast Pd(dppf)Cl₂ / XPhos-Pd
3-Bromo-5-methoxy-benzothiopheneStrongly Electron-RichSlowPd-PEPPSI-IPr

QC Criteria for 3-Bromo-1-benzothiophene-5-carbonitrile:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet at δ ~8.3–8.5 ppm (C2-H).[1] The absence of coupling for this proton confirms C3-substitution.[1] The aromatic region will show a distinctive splitting pattern for the C4, C6, C7 protons (typically a doublet, doublet-of-doublets, and doublet).

  • IR Spectroscopy: Sharp, medium-intensity band at ~2220–2230 cm⁻¹ (C≡N stretch).[1]

  • Mass Spectrometry: In ESI+, the parent ion may be weak due to low basicity. In GC-MS, look for the characteristic 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) at M+ and M+2.[1]

Decision Tree for Reaction Optimization

Use this logic flow when selecting conditions for library synthesis.

OptimizationTree Start Target Transformation? Type Bond Type Needed Start->Type CC C-C Bond Type->CC CN C-N Bond Type->CN Boron Boronic Acid Available? CC->Boron AmineType Amine Type? CN->AmineType Suzuki Suzuki Coupling Use Pd(dppf)Cl2 Base: K3PO4 Boron->Suzuki Yes Stille Stille Coupling Use Pd(PPh3)4 Reagent: Sn-R3 Boron->Stille No (Acid Sensitive) Buchwald1 Primary Amine Ligand: BrettPhos AmineType->Buchwald1 1° Amine Buchwald2 Secondary Amine Ligand: RuPhos AmineType->Buchwald2 2° Amine

Figure 2: Reaction optimization logic for 3-bromo-1-benzothiophene-5-carbonitrile.[1]

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Sensitization: Benzothiophenes are known skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: Aqueous waste from Suzuki couplings containing Palladium and Boron must be segregated from standard organic waste streams.[1]

References

  • BenchChem. (2025).[1][3][4] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • Nobel Prize Committee. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • Beilstein J. Org.[1][5] Chem. (2016).[5] Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Retrieved from

  • National Institutes of Health (PMC). (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities. Retrieved from

  • Organic Syntheses. (Coll. Vol. 5). 3-Bromothiophene Synthesis and Properties. Retrieved from

Sources

Strategic Overview: The Synthetic Potential of 3-Bromo-1-benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the synthetic utility of 3-Bromo-1-benzothiophene-5-carbonitrile. This document moves beyond simple procedural lists, offering instead a strategic overview of how this versatile building block can be leveraged to create diverse and novel heterocyclic structures. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals aiming to expand their chemical libraries with high-value benzothiophene derivatives.

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4] The starting material, 3-Bromo-1-benzothiophene-5-carbonitrile, is a particularly valuable synthon for two primary reasons:

  • The C3-Bromine Atom: The carbon-bromine bond at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective and efficient introduction of carbon and nitrogen substituents, forming the basis for extensive molecular diversification.[5]

  • The C5-Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

This guide will focus on exploiting the reactivity of the C3-bromine to construct novel C-C and C-N bonds, laying the groundwork for libraries of new chemical entities.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6][7][8] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in drug discovery.

Principle of the Reaction

The reaction proceeds via a palladium-based catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiophene.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr R¹-Pd(II)L₂-Br Base Base (e.g., K₂CO₃) ArBr R¹-Br (Benzothiophene) ArBr->ArPdBr Oxidative Addition ArPdAr R¹-Pd(II)L₂-R² ArPdBr->ArPdAr Boronic R²-B(OH)₂ (Arylboronic Acid) Borate [R²-B(OH)₃]⁻ Boronic->Borate Activation Borate->ArPdAr ArPdAr->Pd0  Regeneration Product R¹-R² (Coupled Product) ArPdAr->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-Aryl-1-benzothiophene-5-carbonitriles

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). The choice of catalyst can be critical and depends on the reactivity of the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of Toluene:Water (10 mL total volume). The water is essential for the activation of the boronic acid by the base.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O906>85%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008>80%
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O9512>70%

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is fundamental in medicinal chemistry, as the arylamine motif is a key component of countless pharmacologically active molecules.[11]

Principle of the Reaction

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) being highly effective.

Visualizing the Experimental Workflow

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Tube add_solids Add Solids: - Benzothiophene (1 equiv) - Pd Precatalyst (1-5 mol%) - Ligand (1.2-6 mol%) - Base (1.4-2.0 equiv) start->add_solids inert_gas Evacuate & Backfill with Inert Gas (3x) add_solids->inert_gas add_liquids Add Liquids: - Anhydrous Solvent (Toluene/Dioxane) - Amine (1.1-1.5 equiv) inert_gas->add_liquids heat Heat to 80-110 °C Stir for 4-24 h add_liquids->heat monitor Monitor by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Work-up: Cool, Dilute, Filter through Celite® monitor->workup Complete extract Extract & Wash: - Wash with H₂O & Brine - Dry over Na₂SO₄ workup->extract purify Concentrate & Purify by Column Chromatography extract->purify product Final Product: 3-Amino-1-benzothiophene- 5-carbonitrile Derivative purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 3-Amino-1-benzothiophene-5-carbonitriles

This protocol requires strict anhydrous and anaerobic conditions. All manipulations should be performed under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.).

  • Substrate Addition: Add 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5-10 mL), followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube or flask and place it in a preheated oil bath at 100-110 °C. Stir for the required time (typically 4-24 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
1MorpholinePd₂(dba)₃ / XPhos (2/4.4)NaOt-BuToluene110>90%
2AnilinePd(OAc)₂ / RuPhos (2/4)K₃PO₄Dioxane100>85%
3BenzylaminePd₂(dba)₃ / BINAP (2/4)Cs₂CO₃Toluene100>75%

Application Note III: Synthesis of Fused Heterocycles via Sonogashira Coupling and Cyclization

To create truly novel and complex heterocyclic systems, a multi-step sequence involving both cross-coupling and a subsequent ring-forming reaction is a powerful strategy. The Sonogashira coupling introduces an alkyne, which can then act as an electrophile or nucleophile in an intramolecular cyclization.

Principle of the Two-Step Reaction
  • Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the C3-bromine of the benzothiophene with a terminal alkyne.[5] This step efficiently installs the necessary functionality for the subsequent cyclization.

  • Intramolecular Cyclization: The newly introduced alkyne, along with the nitrile group at C5 or a substituent on the coupled alkyne, can participate in a ring-closing reaction. For example, coupling with 2-ethynylaniline, followed by an acid- or metal-catalyzed cyclization, can lead to the formation of a fused thieno[3,2-b]quinoline system, a valuable scaffold in drug discovery.

Visualizing the Synthetic Pathway

Sonogashira_Cyclization start_mol 3-Bromo-1-benzothiophene- 5-carbonitrile sonogashira Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Base (e.g., TEA) start_mol->sonogashira alkyne Terminal Alkyne (e.g., 2-Ethynylaniline) alkyne->sonogashira intermediate Alkyne-Coupled Intermediate sonogashira->intermediate Step 1 cyclization Intramolecular Cyclization (e.g., Acid or Metal Catalyst) intermediate->cyclization Step 2 final_product Novel Fused Heterocyclic System cyclization->final_product

Caption: Two-step workflow for synthesizing fused heterocycles.

Detailed Experimental Protocol: A Two-Step Synthesis

Step 1: Sonogashira Coupling

  • Setup: To a Schlenk flask, add 3-Bromo-1-benzothiophene-5-carbonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous THF (10 mL), triethylamine (TEA, 3.0 mmol), and the terminal alkyne (1.1 mmol).

  • Reaction: Stir at room temperature for 6-12 hours until TLC indicates completion.

  • Work-up: Dilute with chloroform and wash with a saturated solution of ammonium chloride (NH₄Cl) and then brine. Dry the organic layer and concentrate. The crude product may be used directly or purified by chromatography.

Step 2: Intramolecular Cyclization (Example: Friedländer Annulation)

  • Setup: Dissolve the crude product from Step 1 (approx. 1.0 mmol) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalyst for the cyclization, such as p-toluenesulfonic acid (p-TsOH, 20 mol%) or a Lewis acid.

  • Reaction: Reflux the mixture for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction. If a precipitate forms, filter and wash with cold solvent. Otherwise, concentrate the mixture and purify by column chromatography or recrystallization.

Conclusion

3-Bromo-1-benzothiophene-5-carbonitrile is a powerful and versatile starting material for the synthesis of diverse heterocyclic compounds. By employing modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, researchers can readily access a wide range of substituted and fused benzothiophene derivatives. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs and materials science research, enabling the efficient construction of novel chemical entities with significant therapeutic and functional potential.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publisher.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of benzothiophenes. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available from: [Link]

  • Recent developments in synthetic methods for benzo[b]heteroles. (2016). RSC Publishing. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Column chromatography conditions for purifying substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Substituted Benzothiophenes

Case ID: BZT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Benzothiophene Challenge

Welcome to the technical support hub for sulfur heterocycles. Substituted benzothiophenes are critical pharmacophores in drug discovery (e.g., Raloxifene, Zileuton), but they present unique purification challenges. Unlike simple aromatics, the sulfur atom introduces specific electronic richness (making them prone to oxidation) and potential catalyst poisoning (binding Pd/Cu). Furthermore, the structural similarity between 2- and 3-substituted regioisomers often defies standard silica chromatography.

This guide moves beyond "standard recipes" to provide a mechanistic approach to separating these difficult mixtures.

Module 1: Stationary Phase Selection & Preparation

User Question: “I usually use standard silica gel (60 Å), but my benzothiophene degrades or streaks. Should I switch to alumina?”

Technical Insight: Standard silica is acidic (pH ~5-6). Electron-rich benzothiophenes (especially those with amino- or alkoxy- substituents) can undergo acid-catalyzed degradation or irreversible adsorption.

Protocol: Determining the Correct Phase

Compound CharacteristicRecommended PhasePre-treatment / Notes
Standard / Non-polar Silica Gel 60 (40-63 µm)Standard slurry packing in Hexane.
Acid-Sensitive (e.g., Acetals, Enol ethers)Neutralized SilicaAdd 1% Triethylamine (TEA) to the slurry solvent during packing.
Basic Substituents (Amines)Amine-Functionalized SilicaAlternatively, use standard silica with 1-5% TEA or NH₃ in mobile phase.
Regioisomers (2- vs 3-sub)AgNO₃-Impregnated Silica "Argentation Chromatography" exploits

-complexation differences.
Pd-Contaminated Thiol-Functionalized SilicaUse as a top-layer scavenger to trap metal catalysts before the main column.

Expert Tip: For critical separations of isomers, Argentation Chromatography is the gold standard. The silver ions (


) form reversible 

-complexes with the sulfur heterocycle. Steric differences between 2- and 3-substituted isomers significantly alter this binding constant, creating separation where standard silica fails [1].

Module 2: Mobile Phase Optimization (The Selectivity Triangle)

User Question: “My TLC shows separation in Hexane/EtOAc, but they co-elute on the column. What now?”

Technical Insight: If


, increasing column length rarely works. You must change the selectivity, not just the solvent strength. Hexane/EtOAc relies on dipole-dipole interactions. Benzothiophenes are highly aromatic; therefore, solvents that engage in 

interactions (like Toluene) often provide orthogonal selectivity [2].

Workflow: The Solvent Decision Tree

SolventSelection Start Start: Analyze Crude Mixture PolarityCheck Is the product highly polar? (Amine, Acid, Alcohol) Start->PolarityCheck IsomerCheck Are regioisomers present? (e.g., 2- vs 3-substituted) PolarityCheck->IsomerCheck No PolarSystem Polar System: DCM / MeOH (0-10%) PolarityCheck->PolarSystem Yes Standard Standard System: Hexane / Ethyl Acetate IsomerCheck->Standard No TolueneSwitch Selectivity Switch: 100% Toluene -> Toluene/EtOAc IsomerCheck->TolueneSwitch Yes (Mild overlap) Argentation Argentation Mode: AgNO3-Silica + Hexane/Toluene TolueneSwitch->Argentation Fails

Figure 1: Decision tree for selecting mobile phases based on compound polarity and isomeric complexity.

Specific Solvent Recommendations:

  • The "Toluene Trick": Benzothiophenes are soluble in toluene. Unlike Hexane (which is passive), Toluene actively interacts with the aromatic system.

    • Starting Point: Run a TLC in 100% Toluene. If

      
       is too high, mix Toluene/Hexane.
      
  • Chlorinated Solvents: For substituted benzothiophenes with moderate polarity (e.g., esters, nitriles), DCM often tightens the bands compared to EtOAc, reducing tailing.

Module 3: Troubleshooting & FAQs

Issue 1: "I have a yellow band that never elutes, and my yield is low."

Diagnosis: Palladium contamination. Benzothiophenes are often synthesized via Pd-catalyzed cross-coupling (Suzuki, Sonogashira). Residual Pd binds tightly to the sulfur, creating a "smear" or staying at the baseline. Corrective Action:

  • Step 1: Dissolve crude in EtOAc and wash with aqueous N-acetylcysteine or Sodium Diethyldithiocarbamate.

  • Step 2: Filter the crude solution through a pad of Celite mixed with activated carbon before loading onto the column [3].

  • Step 3: Use a "guard layer" of thiol-functionalized silica at the top of your column.

Issue 2: "My product decomposes on the column."

Diagnosis: Oxidation or Acid Sensitivity. Benzothiophenes can oxidize to sulfoxides/sulfones (S-oxides) if exposed to peroxides in ethers (THF, Diethyl Ether) or air on silica for too long. Corrective Action:

  • Solvent Check: Test your ether/THF for peroxides. Use fresh bottles or switch to DCM/Toluene.

  • Speed: Switch to "Flash" conditions. Target a residence time of <15 minutes.

  • Phase: Switch to Neutral Alumina (Activity Grade III) to eliminate surface acidity.

Issue 3: "Separating 2-Bromo vs 3-Bromobenzothiophene."

Diagnosis: Regioisomer Co-elution. These isomers have nearly identical polarities.[1] Corrective Action: Argentation Chromatography Protocol

  • Prepare Phase: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add Silica gel.[2][3] Evaporate solvent under vacuum (rotovap) protecting from light (aluminum foil) until a free-flowing powder remains.
    
  • Pack: Slurry pack in Hexane/Toluene (wrap column in foil).

  • Elute: Use a gradient of Hexane

    
     Toluene. The 3-substituted isomer usually elutes after the 2-substituted isomer due to different steric accessibility of the sulfur for silver complexation [4].
    

Module 4: Experimental Data & Validation

Table 1: Validated Solvent Systems for Benzothiophene Classes

Substrate ClassMobile Phase AMobile Phase BModifierTypical Gradient
Alkyl-Benzothiophenes HexaneTolueneNone0-20% Toluene
Halogenated (Cl/Br) HexaneDCMNone0-10% DCM
Carboxylates/Esters HexaneEtOAcNone5-15% EtOAc
Amino-Benzothiophenes DCMMeOH1%

0-5% MeOH
Benzothiophene-S-oxides DCMAcetoneNone0-20% Acetone

Visual Workflow: The Purification Loop

PurificationLoop Crude Crude Reaction Mix PreTreat Pd Removal: Celite/Carbon Filter Crude->PreTreat TLC TLC Scouting: Check 254nm & 365nm PreTreat->TLC Column Flash Column: 10-20 CV Gradient TLC->Column Analysis NMR/LCMS Validation Column->Analysis Analysis->Column  Impure? Repurify (Ag-Silica)

Figure 2: Complete workflow from crude reaction mixture to validated purity, emphasizing the pre-treatment step for metal removal.

References

  • Nocun, M., & Andersson, J. T. (2012). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. Journal of Chromatography A, 1219, 47-53. Link

  • Biotage. (2023).[4] Using TLC to Scout Flash Chromatography Solvents.[5] Biotage Knowledge Base. Link

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. Link

  • BenchChem. (2025).[3][6] Application Note: Purification of 2,5-Dimethyl-1-benzothiophene.[3][6] BenchChem Technical Library. Link

Sources

Technical Support Center: Scaling up the Synthesis of 3-Bromo-1-benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. We provide an in-depth analysis, a detailed experimental protocol, and robust troubleshooting advice for the synthesis and scale-up of 3-Bromo-1-benzothiophene-5-carbonitrile, a key intermediate in medicinal chemistry.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct and scalable route to 3-Bromo-1-benzothiophene-5-carbonitrile is the selective electrophilic bromination of the commercially available starting material, 1-benzothiophene-5-carbonitrile[1].

Causality of Route Selection: The benzothiophene ring system is an electron-rich heterocycle. The thiophene moiety is significantly more susceptible to electrophilic attack than the fused benzene ring. Within the thiophene ring, the C3 position is the most nucleophilic, making it the primary site for electrophilic substitution.[2] While elemental bromine (Br₂) can be used, it often leads to over-bromination and the formation of undesired byproducts. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of electrophilic bromine, which greatly enhances regioselectivity for the desired C3-monobrominated product.[3][4] This approach is well-documented for the selective 3-bromination of various benzothiophene derivatives.[5]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-20 g) and provides a solid foundation for further scale-up.

Materials:

  • 1-Benzothiophene-5-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)[6]

  • Chloroform, ACS Grade (10 mL per gram of starting material)

  • Acetic Acid, Glacial (10 mL per gram of starting material)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexane/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 1-benzothiophene-5-carbonitrile (e.g., 10.0 g, 62.8 mmol) in a 1:1 mixture of chloroform (100 mL) and glacial acetic acid (100 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Reagent Addition: Slowly add recrystallized NBS (12.2 g, 68.5 mmol, 1.1 eq) portion-wise over 2-4 hours. Maintain the internal temperature below 5 °C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 16-24 hours. The reaction should be protected from light by covering the flask with aluminum foil.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up & Quenching: Once the reaction is complete, dilute the mixture with chloroform (200 mL). Carefully pour the mixture into a separatory funnel and wash successively with:

    • Saturated sodium thiosulfate solution (2 x 200 mL) to quench any unreacted bromine.

    • Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acetic acid.

    • Brine (1 x 150 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a yellow or orange solid/oil.

  • Purification:

    • Column Chromatography: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the product from non-polar impurities and more polar byproducts.[8]

    • Recrystallization: Following chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be performed to obtain a high-purity, crystalline solid.[8]

Synthesis and Purification Workflow

The following diagram illustrates the critical stages of the synthesis, highlighting key control points and potential challenges.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1-Benzothiophene- 5-carbonitrile Setup Dissolve in CHCl3/AcOH Cool to 0-5 °C Start->Setup Addition Slowly Add NBS (1.1 eq) Maintain T < 5 °C Setup->Addition React Stir at RT 16-24h, Protect from Light Addition->React SideReaction Potential Side Reactions: - Di-bromination - Isomer formation Addition->SideReaction Monitor Monitor by TLC React->Monitor Quench Quench (Na2S2O3) Neutralize (NaHCO3) Extract with CHCl3 Monitor->Quench Reaction Complete Dry Dry (Na2SO4) Concentrate Quench->Dry Chroma Column Chromatography (Silica, Hexane/EtOAc) Dry->Chroma Recrystal Recrystallization Chroma->Recrystal Product Pure 3-Bromo-1-benzothiophene- 5-carbonitrile Recrystal->Product PurityCheck Assess Purity: - TLC - HPLC - NMR Recrystal->PurityCheck

Sources

Validation & Comparative

Comparative Guide: Reactivity of 3-Bromo vs. 3-Chloro-1-benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromo-1-benzothiophene-5-carbonitrile (referred to as 3-Br-5-CN ) and 3-chloro-1-benzothiophene-5-carbonitrile (referred to as 3-Cl-5-CN ).[1] It is designed to assist medicinal chemists and process engineers in selecting the optimal scaffold for functionalization.

Executive Summary: The Strategic Trade-off

In the context of drug discovery, the choice between the 3-bromo and 3-chloro derivatives of 5-cyanobenzothiophene is a trade-off between kinetic reactivity and atom economy/cost .[1]

  • 3-Bromo-1-benzothiophene-5-carbonitrile (3-Br-5-CN): The "High-Performance" option.[1] It offers superior kinetics in palladium-catalyzed couplings and is the only viable candidate for lithium-halogen exchange in the presence of the sensitive nitrile group.

  • 3-Chloro-1-benzothiophene-5-carbonitrile (3-Cl-5-CN): The "Robust & Economical" option.[1] While historically inert, the electron-withdrawing 5-cyano group activates the C-Cl bond, making it a viable substrate for modern cross-couplings using electron-rich phosphine ligands (e.g., Buchwald ligands).[1] It fails in lithiation chemistry due to slow exchange rates relative to nucleophilic attack on the nitrile.

Theoretical Framework & Mechanistic Insights
2.1 Electronic Effects of the 5-Cyano Group

The 5-position nitrile (CN) is a strong electron-withdrawing group (EWG). This has a profound effect on the reactivity of the halogen at the 3-position:

  • LUMO Lowering: The CN group lowers the energy of the

    
     orbitals of the benzothiophene ring.
    
  • Oxidative Addition: This electron deficiency makes the C-X bond more susceptible to oxidative addition by Pd(0) species. Consequently, 3-Cl-5-CN is significantly more reactive than unsubstituted 3-chlorobenzothiophene, though it still lags behind the bromide.[1]

2.2 Bond Dissociation Energy (BDE) & Kinetics

The reactivity difference is rooted in the bond strength:

  • C(sp²)-Br BDE: ~81 kcal/mol[1]

  • C(sp²)-Cl BDE: ~96 kcal/mol[1][2]

In Pd-catalyzed reactions, the oxidative addition of the C-Cl bond is often the rate-determining step (RDS).[3] For the bromide, this step is rapid, often shifting the RDS to transmetallation.

Experimental Performance Comparison
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Feature3-Bromo-1-benzothiophene-5-carbonitrile3-Chloro-1-benzothiophene-5-carbonitrile
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (e.g., Pd₂(dba)₃ + XPhos/SPhos)
Reaction Temp Mild (60–80 °C)Elevated (80–110 °C)
Time to Completion 2–6 Hours12–24 Hours
Yield (Typical) 85–95%70–85%
Side Reactions Minimal (Homocoupling possible)Protodehalogenation (if reaction stalls)

Scientist's Insight: For the 3-chloro derivative, the use of SPhos or XPhos is critical. The bulky, electron-rich biaryl phosphine ligands facilitate the difficult oxidative addition into the C-Cl bond.

Scenario B: Lithium-Halogen Exchange

This is the critical differentiator. The presence of the 5-cyano group presents a "chemoselectivity trap."

  • 3-Br-5-CN: The Br-Li exchange is extremely fast (minutes at -78 °C).[1] It outcompetes the nucleophilic attack of the organolithium on the nitrile (CN) group.

  • 3-Cl-5-CN: The Cl-Li exchange is slow.[1] The organolithium reagent (e.g., n-BuLi) will preferentially attack the nitrile group (addition) before effecting the halogen exchange, leading to ketone byproducts upon hydrolysis.

Verdict: Do NOT use the 3-chloro derivative for lithiation chemistry.

Decision Logic & Reaction Pathways (Visualization)

The following diagram illustrates the decision process for selecting the correct starting material and conditions.

ReactivityGuide Start Target Functionalization at C-3 Method Select Method Start->Method Lithiation Lithium-Halogen Exchange (Generate Nucleophile) Method->Lithiation Need C-3 Anion Palladium Pd-Catalyzed Coupling (Suzuki, Sonogashira) Method->Palladium Need C-3 Electrophile Br_Li MUST USE 3-Bromo (Fast Exchange > CN Attack) Lithiation->Br_Li Safe Path Cl_Li 3-Chloro Fails (CN Attack > Exchange) Lithiation->Cl_Li Forbidden Path Condition_Check Reaction Conditions? Palladium->Condition_Check Standard_Pd Standard Conditions Pd(PPh3)4, 60°C Use 3-Bromo Condition_Check->Standard_Pd Mild/Standard Advanced_Pd Advanced Conditions Pd-XPhos/SPhos, 100°C Use 3-Chloro Condition_Check->Advanced_Pd Cost-Driven/Robust

Caption: Decision tree for selecting 3-bromo vs. 3-chloro substrates based on reaction type and conditions.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Comparative)

Objective: Coupling of 3-halo-1-benzothiophene-5-carbonitrile with phenylboronic acid.

Option 1: Using 3-Bromo (Standard) [1][4]

  • Charge: To a reaction vial, add 3-Br-5-CN (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1) (0.2 M concentration).

  • Base: Add Na₂CO₃ (2.0 equiv).[5]

  • Reaction: Degas with Argon. Heat to 70 °C for 3 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Expected Yield: >90%.

Option 2: Using 3-Chloro (Advanced) [1]

  • Charge: To a reaction vial, add 3-Cl-5-CN (1.0 equiv), Phenylboronic acid (1.5 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos or SPhos (4-8 mol%). Note: Standard PPh₃ will result in <20% conversion.

  • Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane.[1]

  • Base: Use K₃PO₄ (3.0 equiv) (Stronger base/anhydrous conditions often help chlorides).

  • Reaction: Degas vigorously. Heat to 100–110 °C for 16 hours.

  • Expected Yield: 75–85%.

Protocol B: Lithium-Halogen Exchange (3-Bromo ONLY)

Safety Warning: Strict anhydrous conditions are required. The nitrile group is sensitive.

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 3-Br-5-CN (1.0 equiv) in anhydrous THF. Cool to -78 °C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 5 minutes.[1]

    • Critical Step: Stir for exactly 5–10 minutes at -78 °C. Do not prolong, or the lithium species may attack the nitrile of a neighboring molecule.

  • Trapping: Immediately add the electrophile (e.g., DMF, aldehyde, or I₂) in one portion.

  • Warm-up: Allow to warm to 0 °C over 30 minutes.

  • Quench: Add saturated NH₄Cl solution.

References
  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2004.

    • Supports the requirement of bulky phosphine ligands (XPhos/SPhos) for aryl chlorides.
  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

    • Provides foundational data on oxidative addition r
  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2011.[6] [1]

    • Discusses the limitations of Li-halogen exchange in the presence of sensitive groups like nitriles and altern
  • BenchChem Technical Data. "Reactivity of 3-bromo-7-chloro-1-benzothiophene."

    • General reactivity trends for halogen

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-1-benzothiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds and approved drugs such as Raloxifene (osteoporosis), Zileuton (anti-asthmatic), and Sertaconazole (antifungal).[1][2] Derivatives of this bicyclic system, where a benzene ring is fused to a thiophene ring, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

This guide provides an in-depth comparison of the biological activities of a specific subclass: 3-bromo-1-benzothiophene-2-carbonitrile derivatives. The introduction of a bromine atom at the C3 position and a nitrile group at the C2 position offers unique electronic and steric properties, creating a versatile template for drug design. The bromine atom can participate in halogen bonding and serves as a crucial handle for further functionalization via cross-coupling reactions, while the electron-withdrawing nitrile group can modulate the molecule's polarity and act as a hydrogen bond acceptor.[5]

We will dissect the therapeutic potential of these derivatives by comparing their performance against various biological targets, supported by experimental data and detailed protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, objective understanding of their structure-activity relationships (SAR) and potential applications.

Core Synthetic Pathways: A Strategic Overview

The generation of a diverse library of 3-bromo-1-benzothiophene-2-carbonitrile derivatives hinges on strategic synthetic routes. A common and effective approach begins with the electrophilic bromination of a pre-formed 1-benzothiophene-2-carbonitrile scaffold. Alternatively, functionalization can occur via palladium-catalyzed cross-coupling reactions starting from 3-bromo-1-benzothiophene, where the nitrile group is introduced subsequently. The choice of pathway depends on the availability of starting materials and the desired final modifications.

Below is a generalized workflow illustrating the key synthetic transformations. The reactivity of the C3-bromo position is paramount, allowing for the introduction of various substituents through well-established coupling chemistries.[6]

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_functionalization Key Functionalization Reactions A 1-Benzothiophene C Electrophilic Bromination (NBS) A->C B 2-Alkynylthioanisole E Electrophilic Cyclization B->E D 3-Bromo-1-benzothiophene C->D G Palladium-Catalyzed Cross-Coupling Reactions D->G F 3-Halo-1-benzothiophene Derivatives E->F F->G H Suzuki Coupling (Aryl/Vinyl Groups) G->H I Sonogashira Coupling (Alkynyl Groups) G->I J Buchwald-Hartwig Amination (N-Containing Groups) G->J K Diverse Library of 3-Substituted-1-benzothiophene Derivatives H->K I->K J->K

Caption: Generalized synthetic workflow for creating diverse benzothiophene derivatives.

Comparative Analysis of Biological Activities

The unique substitution pattern of 3-bromo-1-benzothiophene-2-carbonitrile derivatives imparts a range of biological effects. We will now compare their activity in key therapeutic areas.

Anticancer Activity

Benzothiophene derivatives have emerged as potent anticancer agents, often targeting fundamental cellular processes like cell division and signaling.[1][7] Specifically, benzothiophene acrylonitrile analogs, which are structurally very similar to the 2-carbonitrile derivatives, have demonstrated significant cytotoxicity against a wide panel of human cancer cell lines.

Mechanism of Action: A primary mechanism is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and ultimately, apoptotic cell death. This is significant as many cancers develop resistance to common chemotherapeutics, and agents with alternative mechanisms are highly sought after.[8] Furthermore, certain 5-hydroxybenzothiophene derivatives act as multi-target kinase inhibitors, simultaneously blocking several cancer-relevant signaling pathways.[9][10]

Comparative Performance Data:

Compound IDModificationCancer Cell LineGI50 (nM)Primary Mechanism
Analog 5 2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)10.0Tubulin Polymerization Inhibition[8]
Colon (HCT-116)15.6Tubulin Polymerization Inhibition[8]
Prostate (PC-3)18.2Tubulin Polymerization Inhibition[8]
Analog 6 2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)21.2Tubulin Polymerization Inhibition[8]
CNS (SNB-75)22.1Tubulin Polymerization Inhibition[8]
Prostate (DU-145)41.3Tubulin Polymerization Inhibition[8]
Compound 16b 5-hydroxybenzothiophene hydrazideGlioblastoma (U87MG)7,200Multi-kinase Inhibition (Clk4, DRAK1, etc.)[10]

Data synthesized from studies on structurally related benzothiophene acrylonitrile and hydrazide derivatives to infer the potential of the 2-carbonitrile scaffold.

The data suggests that the presence of a substituted phenyl ring attached to the acrylonitrile moiety is crucial for potent antitubulin activity. The trimethoxyphenyl group in Analog 6 is a well-known feature of potent cytotoxic agents like combretastatin A-4.[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[5] Benzothiophene derivatives have shown considerable promise as antibacterial and antifungal agents.[11][12]

Mechanism of Action: While the exact mechanisms are diverse, many benzothiophene derivatives are thought to disrupt cell membrane integrity or interfere with essential metabolic pathways in microbes. The placement of substituents is critical; studies have shown that functionalization at the C3 position of the benzothiophene ring is key to harnessing desired antimicrobial activity.[5]

Comparative Performance Data:

Compound ClassModificationTarget OrganismMIC (µg/mL)
3-Halobenzo[b]thiophenes Cyclohexanol-substituted 3-chloroStaphylococcus aureus (Gram-positive)16[5]
Cyclohexanol-substituted 3-bromoStaphylococcus aureus (Gram-positive)16[5]
Cyclohexanol-substituted 3-chloroCandida albicans (Yeast)16[5]
Cyclohexanol-substituted 3-bromoCandida albicans (Yeast)16[5]
Acrylonitrile Derivatives 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)Staphylococcus aureus (Gram-positive)>100 (example of varied activity)[13]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data clearly indicates that 3-halo substituted benzothiophenes possess significant activity against both Gram-positive bacteria and yeast.[5][7] The presence of the bromine atom at the C3 position is directly correlated with this potent effect. Co-administration with membrane-permeabilizing agents can also enhance efficacy against resistant Gram-negative bacteria.[14]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs) that may offer a better safety profile than existing options.[15]

Mechanism of Action: The primary target for many anti-inflammatory benzothiophenes is the cyclooxygenase-2 (COX-2) enzyme.[2][15] Selective inhibition of COX-2 is desirable as it mediates pain and inflammation, whereas inhibition of the related COX-1 enzyme is associated with gastrointestinal side effects. Some bromo-benzothiophene derivatives have also shown good antioxidant effects, which can help mitigate neuroinflammation.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not merely a property of the core scaffold but is exquisitely tuned by its substituents. The 3-bromo and 2-carbonitrile groups are not passive placeholders; they actively define the molecule's interaction with biological targets.

SAR cluster_C3 C3 Position cluster_C2 C2 Position Core 1-Benzothiophene Core Provides rigid scaffold for orienting functional groups C3_Bromo Bromo Group Key for Antimicrobial Activity Halogen Bonding Potential Handle for Cross-Coupling Core:f1->C3_Bromo:f0 Modulates Activity C2_Nitrile Carbonitrile Group Strong Electron Withdrawer H-Bond Acceptor Enhances Anticancer Potency (as Acrylonitrile) Core:f1->C2_Nitrile:f0 Modulates Activity Further\nDerivatization Further Derivatization C3_Bromo:f3->Further\nDerivatization Antitubulin\nActivity Antitubulin Activity C2_Nitrile:f3->Antitubulin\nActivity

Caption: Key structure-activity relationships for the 3-bromo-2-carbonitrile scaffold.

  • The C3-Bromo Group: This substituent is a strong determinant of antimicrobial efficacy.[5] Its size and electronegativity are optimal for interactions within the active sites of microbial enzymes or proteins. It also serves as an excellent leaving group in palladium-catalyzed reactions, enabling the synthesis of a vast array of derivatives for SAR studies.[6]

  • The C2-Carbonitrile Group: As part of an acrylonitrile moiety, this group is critical for potent anticancer activity, particularly against tubulin.[8] The nitrile's ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature likely contribute to the high binding affinity for the colchicine pocket of tubulin.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for two key assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI50/IC50).

Workflow:

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HCT-116) into a 96-well plate. Allow to adhere for 24 hours. B 2. Compound Treatment Add serial dilutions of benzothiophene derivatives. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin). A->B C 3. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. C->D E 5. Formazan Solubilization Remove MTT solution and add DMSO or solubilization buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate percentage of cell viability relative to vehicle control. Determine GI50 values using non-linear regression. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, A549) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Trypsinize and seed 5,000 cells per well into a 96-well microtiter plate and allow them to attach overnight.

  • Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture media and add them to the wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the optical density (OD) at 570 nm. The cell viability is calculated as (OD_test / OD_control) * 100.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]

Detailed Steps:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Perspectives

The 3-bromo-1-benzothiophene-2-carbonitrile scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The evidence strongly suggests that derivatives from this class can be potent anticancer agents , primarily through the mechanism of tubulin polymerization inhibition, and effective antimicrobial agents with significant activity against Gram-positive bacteria and fungi.

The dual-functionality of the core scaffold—the reactive C3-bromo site and the activity-driving C2-carbonitrile group—provides a clear and logical roadmap for future drug discovery efforts. Future research should focus on:

  • Systematic SAR Studies: Expanding the library of derivatives by exploiting the C3-bromo position with various cross-coupling reactions to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Moving beyond initial screening to pinpoint the precise molecular targets and pathways affected by the most active compounds.

  • In Vivo Efficacy and Safety: Advancing lead candidates into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • El-Damasy, A. K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life. [Link]

  • Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • Shirley, M. A., et al. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]

  • Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • El-Sayed, N., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry. [Link]

  • Povilaitis, V. (2023). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • Various Authors. (2024).
  • Tummatorn, J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [Link]

  • Afroz, K. S. (2025). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link]

  • Various Authors. (2025). Perspectives on antimicrobial potential of benzothiophene derivatives. Request PDF. [Link]

  • Chaluvaraju, K. C., & Zameer, F. (2014). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. [Link]

  • Türkmen, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Walker, K. A., et al. (1999). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. PubMed. [Link]

  • Kumar, D., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • Various Authors. (2025). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Request PDF. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Semantic Scholar. [Link]

  • Page, M. G., et al. (2018). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]

  • Bosak, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

Sources

Benzothiophene Derivatives vs. Standard Antimicrobials: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Benzothiophenes

In the context of escalating antimicrobial resistance (AMR), the benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry. As a bioisostere of indole (the core of tryptophan), benzothiophene offers enhanced lipophilicity and metabolic stability.

While standard-of-care agents like Fluconazole (azole antifungals) and Ciprofloxacin (fluoroquinolone antibacterials) remain first-line therapies, their efficacy is waning against resistant phenotypes (e.g., C. albicans resistant isolates, MRSA).[1]

This guide objectively compares novel benzothiophene derivatives against these standards, highlighting that while their absolute potency (MIC) may be lower in susceptible strains, their value lies in breaking resistance profiles and dual-mechanism capabilities .[1]

Chemical Basis: The Indole Bioisostere

The structural advantage of benzothiophene lies in the replacement of the indole nitrogen with sulfur.

  • Lipophilicity: Sulfur is less electronegative and more lipophilic than nitrogen (

    
    ). This facilitates passive transport across the fungal cell wall and bacterial membranes, particularly in Gram-positive organisms.
    
  • Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism than the pyrrole ring of indole, potentially prolonging half-life in vivo.

Comparative Efficacy Data

The following data aggregates performance metrics from recent high-impact studies (2018–2024), specifically comparing 2- and 3-substituted benzothiophene derivatives against clinical standards.

Table 1: Antifungal Potency (MIC g/mL)

Comparison of Novel Thiophene-Substituted Benzothiophenes (e.g., Derivative 2AT) vs. Fluconazole.[1][2][3]

OrganismStrain TypeFluconazole (Standard)Benzothiophene Derivative (2AT)Performance Insight
C. albicans Susceptible (ATCC 90028)0.125 – 0.532 – 64Lower Potency: Standard azoles are superior for wild-type strains.
C. albicans Resistant (Clinical) > 64 (Resistant) 32 – 64 (Active) Resistance Breaker: Benzothiophenes retain activity where azoles fail.[1]
C. glabrata Azole-Resistant> 6464Parity: Comparable activity in difficult-to-treat non-albicans species.[1]
Biofilm Mature Phase> 1024 (Ineffective)100 – 200Anti-biofilm: Benzothiophenes show superior penetration into biofilm matrices.
Table 2: Antibacterial Potency (MIC g/mL)

Comparison of Pyridinium-Benzothiophenes vs. Ciprofloxacin/Vancomycin.

OrganismStrain TypeCiprofloxacinBenzothiophene DerivativePerformance Insight
S. aureus MSSA (ATCC 25923)0.12 – 0.54 – 8Moderate: Acceptable lead potency, but lower than optimized quinolones.[1]
S. aureus MRSA (Methicillin-Resistant) > 32 (Resistant) 4 – 16 (Active) Critical Value: Retains efficacy against MRSA, likely due to distinct MoA.
E. coli Gram-Negative0.004 – 0.015> 64Limitation: Benzothiophenes struggle to penetrate the Gram-negative outer membrane without specific permeabilizers.

Key Takeaway: Benzothiophenes are not replacement therapies for susceptible infections but are rescue scaffolds for resistant fungal isolates and MRSA.

Mechanism of Action (MoA)

To understand the causality of the data above, we must examine the molecular targets.

Fungal Pathway: CYP51 Inhibition

Like azoles, benzothiophenes target Lanosterol 14


-demethylase (CYP51) .[1] However, due to their bulkier, lipophilic structure, they interact with the heme cofactor and the access channel differently, often bypassing the mutations (e.g., Y132H in Candida) that prevent azole binding.[1]
Bacterial Pathway: DNA Gyrase

In bacteria, specific benzothiophene derivatives act as DNA intercalators or inhibitors of DNA Gyrase (Topoisomerase II) , preventing supercoiling and replication.[1]

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Blockade leads to Azoles Azoles (Fluconazole) Azoles->CYP51 Inhibits (Reversible) Benzothiophenes Benzothiophene Derivatives Benzothiophenes->CYP51 Inhibits (High Affinity) Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential for CellDeath Cell Membrane Collapse & Lysis Membrane->CellDeath Depletion causes ToxicSterols->CellDeath

Figure 1: Mechanism of Action targeting the Ergosterol Biosynthesis Pathway. Benzothiophenes inhibit CYP51, leading to toxic sterol accumulation and membrane failure.[1]

Validated Experimental Protocols

To ensure reproducibility and adherence to global standards, the following protocols are based on CLSI M07-A10 (Bacteria) and CLSI M27-A3 (Yeast).

Protocol A: Broth Microdilution (MIC Determination)

Causality & Rationale:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Used for bacteria to ensure physiological

    
     and 
    
    
    
    levels, which affect aminoglycoside and quinolone activity.[1]
  • RPMI 1640 (buffered with MOPS): Used for fungi to maintain pH 7.0; pH fluctuations significantly alter MIC values for azole-type compounds.

  • Resazurin/Alamar Blue: A redox indicator. Metabolically active cells reduce the blue non-fluorescent dye to pink fluorescent resorufin. This removes subjective visual error.

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Microdilution cluster_read Phase 3: Analysis Compound Benzothiophene Stock (DMSO) Dilution Serial Dilution (96-well Plate) Compound->Dilution 2x Conc. Media Media Prep (RPMI or CAMHB) Media->Dilution Inoculum Inoculum Std. (0.5 McFarland) Inoculation Add Inoculum (Final: 5x10^5 CFU/mL) Inoculum->Inoculation Dilution->Inoculation Incubate Incubation (24h Bacteria / 48h Fungi) Inoculation->Incubate Dye Add Resazurin (Optional) Incubate->Dye Read Read MIC (Lowest conc. no growth) Dye->Read

Figure 2: Standardized Broth Microdilution Workflow (CLSI compliant).[1]

Step-by-Step Procedure:
  • Stock Preparation: Dissolve benzothiophene derivative in 100% DMSO to a concentration of 1280

    
    g/mL. (Note: High lipophilicity may require sonication).
    
  • Dilution: Dilute 1:10 in media to reduce DMSO to 10% (preventing solvent toxicity). Further serially dilute (1:2) in the 96-well plate to achieve a test range of 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculum: Adjust fresh culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 (bacteria) or 1:1000 (fungi) in media.
    
  • Combination: Add 100

    
    L of diluted inoculum to 100 
    
    
    
    L of drug solution in wells. Final volume: 200
    
    
    L. Final DMSO: <1%.
  • Controls:

    • Growth Control:[1] Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

    • Reference: Fluconazole or Ciprofloxacin at known MICs.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new derivatives, recent data suggests the following optimization strategies:

  • C-2 Position: Substitution with electron-withdrawing heteroaromatics (e.g., thiophene, pyridine) significantly enhances antibacterial activity against S. aureus.[1]

  • C-3 Position: Introduction of a halogen (Iodine/Chlorine) or an acetylene linker improves antifungal specificity by increasing hydrophobic interaction with the CYP51 active site.

  • Lipophilicity Balance: While lipophilicity aids penetration, LogP > 5.0 results in poor solubility in bioassays. Incorporating a basic amine side chain (as seen in "2AT" derivatives) improves water solubility and lysosomal trapping in fungi.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] CLSI.[4][7][8][9][10][11] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[7][8][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[7][8][12] CLSI.[4][7][8][9][10][11] [Link]

  • Asif, M., et al. (2025).[1] "Perspectives on antimicrobial potential of benzothiophene derivatives." ResearchGate Review. [Link]

  • Zhang, S., et al. (2018).[1] "Synthesis and biological evaluation of novel benzothiophene derivatives." Journal of Chemical Sciences. [Link]

  • Neves, et al. (2024).[2] "Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp.[2][3] biofilms." ResearchGate. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Bromo-1-benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-1-benzothiophene-5-carbonitrile. As a researcher, scientist, or drug development professional, adherence to these protocols is critical not only for regulatory compliance but for the protection of yourself, your colleagues, and the environment. The procedures outlined below are synthesized from established safety protocols for halogenated heterocyclic compounds and nitriles, emphasizing the causality behind each critical step to ensure a self-validating and trustworthy safety system.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of 3-Bromo-1-benzothiophene-5-carbonitrile is the foundation of its safe handling and disposal. While specific toxicological data for this exact compound is not widely published, data from structurally similar compounds, such as 3-bromobenzo[b]thiophene and various brominated thiophenes, allows for a robust hazard assessment.[1][2][3]

The primary hazards are associated with its functional groups:

  • Brominated Aromatic System: Brominated organic compounds are known for their potential toxicity and environmental persistence.[4][5] Many are toxic to aquatic life and can bioaccumulate.[6][7] Improper incineration can lead to the formation of hazardous byproducts.

  • Nitrile Group (-C≡N): The nitrile functional group introduces a risk of toxicity. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Benzothiophene Core: This heterocyclic structure can be irritating to the skin, eyes, and respiratory system.[1][3][8]

Key Hazards Summary Table

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][2][3]
Skin Irritation Causes skin irritation. Direct contact should be avoided.[1][3][1][3][9]
Eye Irritation Causes serious eye irritation.[1][3][1][2][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[1][3][1][3]
Environmental Hazard Assumed to be toxic to aquatic life with potentially long-lasting effects due to its brominated nature.[6][10] Brominated compounds are often persistent in the environment.[5][5][6][7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling 3-Bromo-1-benzothiophene-5-carbonitrile, including during all waste disposal activities.[4]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. For operations with a higher risk of splash or for handling concentrated waste, consider double-gloving.[4]

  • Eye/Face Protection : Use ANSI-approved safety goggles with side shields at a minimum.[4] If there is a risk of splashing, a full-face shield worn over safety goggles is required.[4]

  • Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[4][11]

  • Respiratory Protection : All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13] In the event of a large spill or emergency, a respirator with appropriate cartridges may be necessary.[4]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Don PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[11] For liquid spills or solutions, absorb with an inert, non-combustible material like vermiculite, sand, or a spill pad.[6][13]

  • Collect Waste : Place all contaminated absorbent materials and any contaminated soil or items into a suitable, sealable, and clearly labeled container for hazardous waste.[6][11]

  • Decontaminate Area : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone, depending on the surface), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste : The collected spill cleanup material must be disposed of as "Halogenated Organic Waste."[4][12]

Waste Disposal Workflow

The fundamental principle for disposing of 3-Bromo-1-benzothiophene-5-carbonitrile is that it must never be disposed of down the drain or in regular trash.[12] It must be treated as regulated hazardous waste.

// Connections Start -> Decision [label="Categorize"]; Decision -> LiquidWaste [label="Liquid"]; Decision -> SolidWaste [label="Solid"]; LiquidWaste -> Labeling; SolidWaste -> Labeling; Labeling -> Storage [label="Store Safely"]; Storage -> Disposal [label="Schedule Pickup"]; Disposal -> End; } Caption: Waste Disposal Decision Workflow for 3-Bromo-1-benzothiophene-5-carbonitrile.

Detailed Disposal Protocol:

  • Waste Segregation : At the point of generation, separate waste streams containing 3-Bromo-1-benzothiophene-5-carbonitrile from all other waste.

    • Aqueous Waste : Any aqueous solutions containing this compound are considered hazardous and must be collected separately.[4]

    • Organic Solvent Waste : Solutions of this compound in organic solvents must be placed in a container designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.

    • Solid Waste : All contaminated lab supplies, including gloves, filter paper, silica gel, and empty chemical bottles, must be collected in a designated solid hazardous waste container.[4][14] Empty bottles must not be rinsed into the sink; they should be treated as solid waste.[15]

  • Container Selection and Labeling :

    • Use only chemically compatible and sealable containers. Glass is generally preferred. Avoid using containers that can be attacked by organic compounds.[16]

    • All waste containers must be clearly and accurately labeled as soon as waste is first added.[4] The label must include:

      • The words "Hazardous Waste"

      • The specific chemical name(s): "3-Bromo-1-benzothiophene-5-carbonitrile" and any solvents.

      • The classification: "Halogenated Organic Waste"[12]

      • An indication of the hazards (e.g., Toxic, Irritant)

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4][17]

    • Ensure containers are tightly sealed to prevent the release of vapors.[6]

    • Store in secondary containment to prevent spills.

    • Crucially, segregate this waste from incompatible chemicals, which include strong oxidizing agents, strong acids, bases, and reducing agents.[3][4]

  • Final Disposal :

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal contractor.[6]

    • The standard and required method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide.[6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Environmental Toxicology and Chemistry. (2013, April 15). Environmental fate of three novel brominated flame retardants in aquatic mesocosms.
  • MilliporeSigma. (2025, June 25). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from Providence College Environmental Health and Safety website.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • Frontiers in Marine Science. (2025, August 19). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from WSU Environmental Health & Safety website.
  • Chamberland, S. (n.d.). SOP Working with Bromine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Bromothiophene.
  • Environmental Science and Pollution Research. (n.d.). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review.
  • Santa Cruz Biotechnology. (n.d.). Dibenzothiophene Safety Data Sheet.
  • ECHEMI. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Bromobenzo[b]thiophene.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3-Bromothiophene-2-carbonitrile.
  • ECHEMI. (n.d.). 1-Benzothiophene 1-oxide SDS, 51500-42-6 Safety Data Sheets.
  • PubChem. (n.d.). Benzo(b)thiophene, 3-bromo-.
  • Journal of Occupational Health. (2022, May 25). Recommendation of occupational exposure limits (2022–2023).
  • TCI Chemicals. (2025, April 9). SAFETY DATA SHEET.
  • Columbia Environmental Research Center. (n.d.). Brominated Flame Retardants in the Environment.
  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety website.
  • Echemi. (n.d.). 3-BROMO-5-NITRO-BENZO[B]THIOPHENE Safety Data Sheets.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from UCSC Chemistry and Biochemistry website.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from UW–Madison Safety Department website.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Journal of Chemical Health Risks. (2024, March 15). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.
  • Apollo Scientific. (2023, January 19). SAFETY DATA SHEET - 1-BENZOTHIOPHENE-5-CARBONITRILE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1-benzothiophene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-benzothiophene-5-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.